N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
CAS No.: 1226433-96-0
Cat. No.: VC6882014
Molecular Formula: C17H15N7OS
Molecular Weight: 365.42
* For research use only. Not for human or veterinary use.
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide - 1226433-96-0](/images/structure/VC6882014.png)
Specification
CAS No. | 1226433-96-0 |
---|---|
Molecular Formula | C17H15N7OS |
Molecular Weight | 365.42 |
IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Standard InChI | InChI=1S/C17H15N7OS/c25-15(20-9-14-22-12-4-1-2-5-13(12)23-14)8-11-10-26-17(21-11)24-16-18-6-3-7-19-16/h1-7,10H,8-9H2,(H,20,25)(H,22,23)(H,18,19,21,24) |
Standard InChI Key | SSVTZFZPWKFLLN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure features three distinct heterocyclic systems:
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A 1H-benzo[d]imidazole moiety, which contributes aromaticity and hydrogen-bonding capabilities via its nitrogen atoms.
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A thiazole ring substituted at the 2-position with a pyrimidin-2-ylamino group, introducing additional nitrogen-based electron density.
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An acetamide bridge that connects the benzimidazole methyl group to the thiazole’s 4-position, providing conformational flexibility.
This combination creates a planar, polyaromatic system capable of interacting with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.
Physicochemical Profile
Property | Value |
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Molecular Formula | C₁₇H₁₅N₇OS |
Molecular Weight | 365.42 g/mol |
IUPAC Name | N-(1H-Benzimidazol-2-ylmethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Solubility | Likely low aqueous solubility due to aromaticity; soluble in DMSO or DMF |
The presence of multiple nitrogen atoms and sulfur enhances polar surface area, suggesting moderate permeability across biological membranes.
Synthetic Methodologies
Retrosynthetic Analysis
While no explicit synthesis for this compound is documented, analogous benzimidazole-thiazole hybrids are typically constructed through:
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Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.
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Thiazole Ring Construction: Hantzsch thiazole synthesis using α-halo ketones and thioureas.
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Acetamide Linkage: Coupling via carbodiimide-mediated reactions between carboxylic acids and amines .
Proposed Synthetic Route
A plausible pathway involves:
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Synthesis of 2-(Pyrimidin-2-ylamino)thiazol-4-yl Acetic Acid:
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Benzimidazole Methylamine Preparation:
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Reduce 2-cyanobenzimidazole using LiAlH₄ to yield 2-(aminomethyl)benzimidazole.
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Final Coupling:
Critical Parameters: Microwave-assisted synthesis could enhance yield and purity by reducing reaction times.
Biological Activities and Mechanisms
Anticancer Activity
Benzimidazole-thiazole conjugates exhibit pronounced cytotoxicity:
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N9 Analog: IC₅₀ = 5.85 µM against HCT116 colorectal carcinoma, surpassing 5-FU (IC₅₀ = 9.99 µM) .
Mechanistically, these compounds may intercalate DNA or inhibit topoisomerase II, inducing apoptosis through ROS-mediated pathways .
Spectroscopic Characterization
Predicted Spectral Data
Therapeutic Applications and Future Directions
Drug Development Prospects
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Antimicrobial Agents: Structural optimization (e.g., introducing fluoro or nitro groups) could enhance DHFR inhibition .
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Targeted Cancer Therapy: Conjugation with folate vectors may improve selectivity for cancer cells overexpressing folate receptors.
Challenges and Innovations
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Solubility Enhancement: Prodrug strategies using phosphate esters or cyclodextrin complexes could address poor bioavailability.
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In Vivo Validation: Pharmacokinetic studies in murine models are needed to assess oral absorption and metabolic stability.
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